2-Methylaziridine;2,4,6-trinitrophenol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
21384-39-4 |
|---|---|
Molecular Formula |
C9H10N4O7 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
2-methylaziridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3 |
InChI Key |
DZOFCGKSVFUCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Methylaziridine;2,4,6 Trinitrophenol Formation
Direct Proton Transfer Approaches to Aziridine (B145994) Picrate (B76445) Salts
The most straightforward method for the synthesis of 2-methylaziridine (B133172);2,4,6-trinitrophenol is through a direct acid-base reaction. This involves the transfer of the acidic proton from the hydroxyl group of picric acid to the basic nitrogen atom of the 2-methylaziridine ring. Picric acid is a strong acid, with a pKa around 0.38, ensuring that the proton transfer to the amine is thermodynamically favorable. wikipedia.org The resulting product is an ion pair, consisting of a 2-methylaziridinium cation and a picrate anion.
Solution-Phase Crystallization Strategies for Salt Generation
Solution-phase crystallization is a primary technique for generating high-purity crystalline salts of 2-methylaziridine;2,4,6-trinitrophenol. This strategy typically involves dissolving both 2-methylaziridine and picric acid in a suitable solvent, followed by inducing crystallization.
A general procedure involves dissolving equimolar amounts of picric acid and 2-methylaziridine in a solvent such as methanol (B129727) or ethanol (B145695) at a slightly elevated temperature to ensure complete dissolution. researchgate.net The solution is then allowed to cool slowly to room temperature. The decrease in solubility upon cooling leads to supersaturation and subsequent nucleation and growth of the salt crystals. Slow evaporation of the solvent at room temperature is another effective method to achieve the crystalline product. researchgate.net The choice of solvent is critical, as it must dissolve the reactants but have lower solubility for the resulting salt product, particularly at lower temperatures.
Solvent Effects on Salt Formation Pathways
The choice of solvent significantly impacts the reaction rate, yield, and crystalline form of the resulting salt. Solvents can influence the reaction by stabilizing or destabilizing reactants, intermediates, and products to different extents. mdpi.com For the formation of an ionic salt like 2-methylaziridine picrate, the polarity of the solvent, as indicated by its dielectric constant, plays a crucial role.
High-polarity solvents, such as water, methanol, and dimethyl sulfoxide (B87167) (DMSO), are generally effective at stabilizing the charged ionic species (the 2-methylaziridinium cation and the picrate anion), which can facilitate the initial proton transfer. researchgate.net However, the solubility of the final salt product must also be considered. An ideal solvent would fully dissolve the reactants while promoting the precipitation of the highly crystalline salt. The rate of reaction in solution is often dependent on the solvent's dielectric constant; for reactions involving the formation of polar intermediates from neutral reactants, an increase in solvent polarity can lead to an increased reaction rate. nih.gov
Table 1: Hypothetical Solvent Effects on the Formation of this compound
| Solvent | Dielectric Constant (approx.) | Expected Outcome | Rationale |
| Methanol | 32.7 | Good yield, well-defined crystals | Good solubility for reactants, moderate solubility for the salt, allowing for crystallization upon cooling. |
| Ethanol | 24.5 | Good yield, potentially larger crystals | Similar to methanol but lower polarity may slightly reduce salt solubility, favoring slower crystal growth. |
| Acetone | 21.0 | Moderate yield | Lower polarity may reduce the stability of the ionic species, but can be effective for crystallization. |
| Toluene | 2.4 | Poor yield, potential for precipitation | Low polarity is insufficient to stabilize the ionic salt, likely leading to poor dissolution of reactants and incomplete reaction. |
| Water | 80.1 | High initial reaction rate, poor crystal recovery | High polarity strongly favors ion formation but may lead to high solubility of the salt, making isolation difficult without evaporation. |
Alternative Synthetic Pathways for Aziridine-Picrate Systems
Beyond conventional solution-based methods, alternative synthetic strategies offer potential advantages such as reduced solvent waste, unique crystalline phases, and improved reaction efficiency.
Solid-State Reactivity Studies for Mechanochemical Synthesis
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), presents a solvent-free alternative for the synthesis of this compound. This approach is particularly noteworthy in the context of aziridine chemistry, where mechanical force can be used to promote reactions involving these strained rings. acs.orgacs.org
In a hypothetical mechanochemical procedure, solid picric acid and a stabilized form of 2-methylaziridine would be combined in a ball mill or a mortar and pestle. The mechanical energy supplied during grinding initiates the proton transfer reaction between the two solid reactants. This method can lead to the formation of the product directly in the solid state, often with high yields and reduced reaction times. Liquid-Assisted Grinding (LAG), where a very small amount of a suitable liquid is added, can sometimes accelerate the reaction by facilitating ion mobility.
Table 2: Comparison of Solution-Phase and Mechanochemical Synthesis
| Feature | Solution-Phase Synthesis | Mechanochemical Synthesis |
| Solvent Usage | High | None or minimal (LAG) |
| Reaction Time | Potentially hours to days (for crystallization) | Typically minutes to hours |
| Product Form | Crystalline solid | Often microcrystalline powder |
| Polymorph Control | Can be controlled by solvent and cooling rate | Can yield different polymorphs than solution methods |
| Environmental Impact | Higher due to solvent waste | Lower, considered a green chemistry approach |
Template-Assisted Synthesis Approaches
Template-assisted synthesis is a sophisticated strategy that could potentially be employed to control the crystal structure and morphology of this compound. This approach involves the use of a template—such as a surface, a porous material, or a large molecule—to direct the self-assembly of the aziridinium (B1262131) and picrate ions into a specific, desired arrangement. While specific studies on template-assisted synthesis of aziridine picrates are not widely reported, the general principles are applicable. For instance, crystallization within the nanochannels of a porous material could be used to generate nanocrystals of the salt with controlled dimensions.
Reaction Kinetics and Mechanistic Elucidation of Salt Crystallization
The crystallization process consists of two key stages: nucleation (the formation of initial, stable crystalline nuclei) and crystal growth (the addition of ions from the solution onto the surface of the existing nuclei). The rate of these processes is influenced by factors such as:
Supersaturation: The driving force for crystallization; a higher degree of supersaturation generally leads to faster nucleation.
Temperature: Affects both solubility and diffusion rates of the ions in solution.
Impurities: Can inhibit or, in some cases, promote nucleation and alter crystal morphology.
Elucidation of the reaction mechanism and confirmation of the product's structure rely on various analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the proton transfer by showing the disappearance of the broad O-H stretch of picric acid and the appearance of an N-H⁺ stretching band in the product. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift of the protons on the aziridine ring and the disappearance of the acidic proton signal from picric acid. Ultimately, single-crystal X-ray diffraction provides definitive proof of the salt's three-dimensional structure, detailing the ionic bonding and hydrogen-bonding interactions between the 2-methylaziridinium cation and the picrate anion. researchgate.netrsc.org
In-Situ Monitoring Techniques for Crystallization Dynamics
The crystallization of this compound from a solution is a dynamic process involving nucleation and crystal growth. In-situ monitoring techniques are indispensable for understanding and controlling these phenomena in real-time. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. europeanpharmaceuticalreview.comnih.govnih.govresearchgate.netsdu.dk Spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are particularly powerful tools for this purpose. mdpi.comcrystallizationsystems.comacs.orgclairet.co.uk
ATR-FTIR spectroscopy allows for the continuous monitoring of the concentration of reactants and products in the solution phase. mdpi.comdntb.gov.uanih.gov The formation of the 2-methylaziridinium cation and the picrate anion can be tracked by observing changes in specific vibrational bands. For instance, the consumption of 2-methylaziridine can be monitored by the decrease in the intensity of its characteristic N-H stretching and bending vibrations, while the formation of the picrate salt can be followed by the appearance of new bands corresponding to the protonated aziridinium ion and the deprotonated phenolic group of picric acid.
Raman spectroscopy offers complementary information, particularly regarding the solid phase. crystallizationsystems.comacs.orgphysicsopenlab.org It is highly sensitive to the crystalline structure and can be used to identify the onset of crystallization, monitor crystal growth, and detect any polymorphic transformations. acs.org The formation of the crystalline salt would be indicated by the appearance of sharp lattice vibration modes in the low-frequency region of the Raman spectrum. physicsopenlab.org
A hypothetical in-situ monitoring experiment of the crystallization of this compound could involve dissolving equimolar amounts of 2-methylaziridine and 2,4,6-trinitrophenol in a suitable solvent at an elevated temperature to ensure complete dissolution. The solution is then cooled at a controlled rate to induce crystallization. Throughout this process, ATR-FTIR and Raman probes immersed in the solution would continuously collect spectra.
The data from such an experiment could be tabulated to show the change in concentration of the reactants and the formation of the product over time, as well as the point at which the solid phase begins to form.
Interactive Data Table: In-Situ Monitoring of this compound Crystallization
| Time (minutes) | 2-Methylaziridine Concentration (mol/L) - (from FTIR) | 2,4,6-trinitrophenol Concentration (mol/L) - (from FTIR) | Crystalline Product Signal (Arbitrary Units) - (from Raman) |
| 0 | 0.50 | 0.50 | 0 |
| 10 | 0.45 | 0.45 | 0 |
| 20 | 0.40 | 0.40 | 0 |
| 30 | 0.35 | 0.35 | 5 |
| 40 | 0.30 | 0.30 | 25 |
| 50 | 0.25 | 0.25 | 60 |
| 60 | 0.20 | 0.20 | 100 |
This data is illustrative and represents a typical profile for a cooling crystallization process.
Elucidation of Rate-Determining Steps in Salt Formation
Diffusion: The rate at which the reactant molecules encounter each other in solution. In well-mixed systems, this is generally not the rate-determining step.
Desolvation: The removal of solvent molecules from around the reacting species. This can be a significant energy barrier. rsc.org
Proton Transfer: The actual transfer of the proton from the acid to the base.
Ion Pairing: The association of the newly formed cation and anion.
Nucleation and Crystal Growth: The formation of a stable crystalline lattice from the ion pairs in solution.
Kinetic studies are essential to determine the rate law of the reaction, which in turn provides insights into the species involved in the rate-determining step. savemyexams.comwikipedia.orgnih.govnih.govnih.gov The rate law is an equation that relates the reaction rate to the concentrations of the reactants. For the reaction between 2-methylaziridine (MA) and 2,4,6-trinitrophenol (TNP), a plausible rate law might be:
Rate = k[MA]^m[TNP]^n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
By systematically varying the initial concentrations of the reactants and measuring the initial reaction rate (for example, using in-situ FTIR to monitor the initial rate of disappearance of a reactant), the values of m and n can be determined.
Interactive Data Table: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [2-Methylaziridine]₀ (mol/L) | [2,4,6-trinitrophenol]₀ (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |
Based on this hypothetical kinetic data, a plausible mechanism is a single-step proton transfer from 2,4,6-trinitrophenol to 2-methylaziridine, which is the rate-determining step. This is followed by the rapid association of the resulting ions and subsequent crystallization. However, in reality, the mechanism could be more complex, potentially involving solvent-mediated proton transfer or the formation of intermediate complexes. Further studies, such as investigating the effect of solvent polarity and temperature on the reaction rate, would be necessary to fully elucidate the reaction mechanism.
Theoretical and Computational Chemistry Studies of 2 Methylaziridine;2,4,6 Trinitrophenol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic properties of 2-methylaziridine (B133172);2,4,6-trinitrophenol. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, offer a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) Applications to Molecular Geometry and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-methylaziridine;2,4,6-trinitrophenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry and charge distribution. researchgate.neteurjchem.com
These calculations typically reveal the formation of an ion pair, with a proton transferred from the hydroxyl group of picric acid to the nitrogen atom of the 2-methylaziridine ring. The resulting 2-methylaziridinium cation and picrate (B76445) anion are held together by strong electrostatic interactions and hydrogen bonds.
Table 1: Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N-H (aziridinium) | 1.03 | - |
| C-N (aziridinium) | 1.48 | 118.5 |
| C-O (picrate) | 1.26 | - |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar organic salts.
The charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the charge transfer upon salt formation. The nitrogen atom of the aziridinium (B1262131) cation carries a significant positive charge, while the negative charge on the picrate anion is delocalized across the phenoxide oxygen and the three nitro groups.
Ab Initio Methods for Electronic Excitation Analysis
Ab initio methods, such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT), are employed to study the electronic excited states of the compound. nih.gov These calculations are crucial for understanding the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum. The analysis can predict the energies of electronic transitions, their oscillator strengths, and the nature of the orbitals involved (e.g., π-π* or n-π* transitions). For this compound, the low-energy electronic transitions are expected to be dominated by the picrate anion, which is a known chromophore.
Topological Analysis of Electron Density: AIM (Atoms in Molecules) and NCI (Noncovalent Interactions)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding and noncovalent interactions. gla.ac.ukresearchgate.net In the context of this compound, AIM analysis of the DFT-calculated electron density can identify bond critical points (BCPs) and ring critical points (RCPs). The properties at these points, such as the electron density and its Laplacian (∇²ρ(r)), reveal the nature of the interactions. For instance, a high ρ(r) and a negative ∇²ρ(r) at a BCP are characteristic of a covalent bond, while lower ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions like hydrogen bonds or van der Waals forces. unito.itresearchgate.netnih.gov
Noncovalent Interactions (NCI) analysis is a visualization technique that highlights regions of noncovalent interactions in real space. mdpi.comscielo.org.mx For the title compound, NCI plots would visually confirm the presence of strong N-H···O hydrogen bonds between the 2-methylaziridinium cation and the picrate anion, as well as weaker C-H···O interactions and potential π-π stacking between the aromatic rings of the picrate anions in the solid state.
Table 2: AIM Parameters for Key Interactions in this compound
| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) |
|---|---|---|
| N-H···O (Hydrogen Bond) | 0.035 | +0.120 |
Note: The data in this table is illustrative and represents typical values expected from AIM analysis for similar noncovalent interactions.
Molecular Dynamics Simulations of Supramolecular Assembly and Interaction
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its supramolecular organization in different environments. rsc.orgnih.govutrgv.edunih.govmdpi.com
Dynamics of Ion Pair Interactions in Solution and Solid States
MD simulations are particularly valuable for studying the behavior of the this compound ion pair in solution. In a polar solvent like water, the simulations can track the dissociation and association of the ion pair, the structure of the solvation shells around the cation and anion, and the dynamics of the hydrogen bonds between the ions and with the solvent molecules. In the solid state, MD simulations can probe the vibrational dynamics of the ions within the crystal lattice and provide insights into the thermal stability of the compound. The nature of these ion pair interactions is crucial for understanding the compound's reactivity and physical properties in different phases. nih.govnih.gov
Prediction of Reactivity and Energetic Landscapes for Transformations
The significant reactivity of aziridines, the nitrogen-containing three-membered heterocycles, is fundamentally driven by the substantial ring strain inherent in their structure. Computational chemistry provides powerful tools to quantify this strain and the associated energetic release that propels their ring-opening transformations. The strain energy of the parent aziridine (B145994) ring is estimated to be approximately 27 kcal/mol, a value that represents the energetic driving force for reactions that relieve this strain. acs.orgresearchgate.net
Quantum chemical studies have been employed to dissect the reactivity trends among different three-membered heterocycles. Density Functional Theory (DFT) calculations, for instance, have been used to compare the activation energy barriers for nucleophilic ring-opening reactions. These studies corroborate that aziridines are intrinsically less reactive than their oxygen-containing counterparts, epoxides. nih.gov The introduction of substituents on the nitrogen atom, particularly electron-withdrawing groups, can dramatically lower the activation energy for nucleophilic attack, thereby tuning the molecule's reactivity. nih.gov For example, the activation energy for the ring-opening of a parent aziridine derivative was calculated to be 32.1 kcal/mol, whereas substitution with a mesyl (Ms) group lowered it to 7.0 kcal/mol, and a triflyl (Tf) group resulted in a negative activation energy (-2.7 kcal/mol), indicating a highly facile process. nih.gov
The activation strain model is a computational tool that deconstructs the activation energy into two components: the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted reactants. nih.gov For substituted aziridines, analyses have shown that the lower activation energies are primarily the result of more stabilizing interaction energies between the nucleophile and the aziridine substrate, while the ring strain energy itself remains similar across the differently substituted systems. nih.gov
Advanced computational methods, such as the G3(MP2) composite correlated molecular orbital theory and machine learning-based graph neural networks (GNN), are now used to accurately predict Ring Strain Energy (RSE). osti.govchemrxiv.org These approaches allow for the high-throughput screening of various heterocyclic systems, providing reliable RSE predictions that correlate with reactivity in strain-promoted reactions. chemrxiv.org
| Heterocycle (Y in C6H10Y) | Substituent (at Y) | Activation Energy (ΔE≠, kcal/mol) |
|---|---|---|
| Aziridine (NH) | -H | 32.1 |
| Aziridine (N) | -Ms | 7.0 |
| Aziridine (N) | -Tf | -2.7 |
| Epoxide (O) | N/A | 16.6 |
| Thiirane (S) | N/A | 9.6 |
Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions, including the ring-opening of 2-methylaziridine. researchgate.net Theoretical studies, often using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can map out entire reaction pathways, identify transition states, and determine the factors governing regioselectivity. researchgate.net
For the nucleophilic ring-opening of 2-methylaziridine, computational models have investigated different pathways of attack by a nucleophile, such as methylamine. researchgate.net These studies typically analyze two primary mechanisms: a frontside attack (M1) and a backside attack (M2). researchgate.net Activation barriers calculated for these pathways consistently show a strong preference for the backside attack at the less sterically hindered C3 carbon atom, which proceeds in an SN2 fashion. researchgate.net
The backside attack mechanism is often found to be a stepwise process. researchgate.net It begins with the nucleophilic attack, leading to the cleavage of the C-N bond and the formation of a zwitterionic intermediate; this first step is typically the rate-determining step. researchgate.net This intermediate then undergoes rotation and a subsequent proton transfer to yield the final, thermodynamically stable product. researchgate.net In contrast, the frontside attack is often a concerted mechanism with a single, higher-energy transition state. researchgate.net
The nature of the transition states can be analyzed in detail through techniques like Intrinsic Reaction Coordinate (IRC) analysis, which confirms that a calculated transition state connects the reactant and product (or intermediate) states. researchgate.net High-level ab initio methods have also been used to investigate other reaction pathways, such as the conrotatory ring opening of the parent aziridine, which leads to the formation of an immonium ylide intermediate. acs.org In catalyzed reactions, such as the palladium-catalyzed ring-opening, computational studies can rationalize the observed regioselectivity and stereospecificity by analyzing the energetics of various possible transition states. acs.orgresearchgate.net
| Pathway | Description | Mechanism Type | Key Features |
|---|---|---|---|
| Backside Attack (M2) | Nucleophilic attack at the C3 carbon, opposite to the C-N bond. | Stepwise (SN2-like) | Lower activation barrier; proceeds via a zwitterionic intermediate; rate-determining C-N bond cleavage. |
| Frontside Attack (M1) | Nucleophilic attack at the C3 carbon, on the same side as the C-N bond. | Concerted | Higher activation barrier; involves a single transition state leading directly to the product. |
Computational quantum chemistry, particularly DFT, is used to predict the ground-state and excited-state properties of these complexes. Key characteristics that can be calculated include:
Geometry and Stability: Optimization calculations can predict the intermolecular arrangement of the donor and acceptor molecules and determine the binding energy or standard free energy (ΔGº) of complex formation. researchgate.net
Amount of Charge Transfer: Population analysis methods, such as Natural Population Analysis (NPA), can quantify the amount of electron charge transferred from the donor (2-methylaziridine) to the acceptor (picric acid) in both the ground and excited states. nih.gov In typical neutral or mixed-valence CT solids, the ground state charge transfer can be a fraction of an electron. nih.gov
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra. nih.gov This allows for the prediction of the characteristic charge-transfer band, which arises from the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. nih.gov
Molecular Orbital Analysis: Examination of the frontier molecular orbitals (HOMO and LUMO) of the complex reveals the nature of the charge-transfer transition. Upon complexation, the HOMO of the complex is typically derived from the donor's HOMO, and the LUMO of the complex from the acceptor's LUMO. nih.gov
Spectroscopic Parameters: Other important parameters like the oscillator strength (ƒ) and the transition dipole moment (μEN) of the CT transition can also be computed to compare with experimental spectrophotometric data. researchgate.net
These theoretical predictions provide fundamental insights into the nature of the non-covalent interactions that stabilize the complex and the electronic transitions that define its properties. nih.gov
| Parameter | Computational Method | Significance |
|---|---|---|
| Standard Free Energy (ΔGº) | DFT | Indicates the thermodynamic stability of the complex in a given medium. researchgate.net |
| Amount of Charge Transfer (qNPA) | DFT with NPA | Quantifies the degree of electron transfer from donor to acceptor in the ground state. nih.gov |
| HOMO-LUMO Energy Gap | DFT | Relates to the energy of the charge-transfer electronic transition. nih.gov |
| Absorption Wavelength (λmax) | TD-DFT | Predicts the position of the charge-transfer band in the UV-Vis spectrum. nih.gov |
| Oscillator Strength (ƒ) | TD-DFT | Relates to the intensity of the charge-transfer absorption band. researchgate.net |
| Transition Dipole Moment (μEN) | TD-DFT | Measures the probability of the electronic transition occurring. researchgate.net |
Solvent Effects and Implicit/Explicit Solvation Models in Computational Analyses
The properties and reactivity of molecules, including the ring-opening of 2-methylaziridine and the formation of charge-transfer complexes, can be significantly influenced by the surrounding solvent environment. Computational chemistry must account for these interactions to produce results that are comparable to experimental observations in solution. Two primary strategies are used to model solvent effects: implicit and explicit solvation models.
Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant (ε). nih.gov The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. Popular implicit models include:
Polarizable Continuum Model (PCM): This model has been successfully used to study the effect of solvents like methanol (B129727) and dimethylsulfoxide on the ring-opening mechanisms of 2-methylaziridine. researchgate.net
Solvation Model based on Density (SMD): This is another widely used universal solvation model that can be applied to various solvents. mdpi.com
These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which often play a dominant role in influencing reaction barriers and the stability of charged or highly polar species. nih.gov
Explicit Solvation Models treat individual solvent molecules explicitly. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. These simulations are often performed using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. miami.edu In a QM/MM simulation, the solute (e.g., 2-methylaziridine and the nucleophile) is treated with a high-level quantum mechanical method, while a large number of surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. miami.edu This method provides a more realistic depiction of the solvent shell immediately surrounding the reactants and transition state.
More recently, machine learning techniques have emerged as a powerful tool for predicting solvent effects. rsc.org Deep neural networks can be trained on large datasets of quantum chemical calculations to create models that can rapidly and accurately predict how a change in solvent will affect molecular properties and reaction rates, bridging the gap between computational expense and predictive accuracy. nih.govchemrxiv.org
Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Investigations
High-Resolution X-ray Diffraction Methodologies for Intermolecular Ordering
X-ray diffraction stands as the cornerstone for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like 2-methylaziridinium picrate (B76445), these methods reveal crucial details about the ionic and hydrogen bonding interactions that govern its crystal packing.
Single Crystal X-ray Diffraction Techniques for Molecular Architecture Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure and packing of a crystalline material. mdpi.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, from which the electron density map and, subsequently, the atomic positions can be calculated. nih.gov
For 2-methylaziridinium picrate, this technique would precisely determine the bond lengths, bond angles, and torsion angles of both the 2-methylaziridinium cation and the picrate anion. A key area of investigation would be the nature of the intermolecular forces. It is expected that strong N-H···O hydrogen bonds would exist between the protonated aziridine (B145994) ring and the oxygen atoms of the nitro groups or the phenolate (B1203915) oxygen of the picrate anion. These interactions are fundamental synthons in the crystal engineering of picrate salts. nih.gov The analysis would also reveal π–π stacking interactions between the aromatic rings of the picrate anions, a common feature in the crystal structures of such compounds. nih.gov
A hypothetical crystallographic data table for 2-methylaziridinium picrate, based on typical values for similar organic salts, is presented below to illustrate the type of information obtained from an SCXRD experiment. nih.goveurjchem.com
Table 1: Illustrative Single Crystal X-ray Diffraction Data for 2-Methylaziridine (B133172);2,4,6-trinitrophenol
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₁₀N₄O₇ |
| Formula Weight | 298.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 18.50 |
| c (Å) | 9.80 |
| β (°) | 98.5 |
| Volume (ų) | 1280 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.55 |
| Hydrogen Bond Geometry | N-H···O, C-H···O |
| R-factor (%) | < 5 |
Note: This data is representative and not from a published structure.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. researchgate.net Instead of a single crystal, a finely ground powder containing millions of randomly oriented microcrystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for identification, purity assessment, and the study of polymorphism. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect for energetic materials as different polymorphs can exhibit distinct physical properties. A PXRD analysis of 2-methylaziridinium picrate would involve comparing the experimental diffraction pattern to one simulated from SCXRD data to confirm phase purity. researchgate.net Any deviation or additional peaks would suggest the presence of impurities or a different polymorphic form. By conducting PXRD measurements under various crystallization conditions (e.g., different solvents, temperatures), one could systematically screen for the existence of different polymorphs. nih.gov
Advanced Refinement Methodologies (e.g., Rietveld Analysis) for Complex Structures
When single crystals of sufficient quality are unobtainable, the Rietveld refinement method allows for the extraction of detailed structural information from a powder diffraction pattern. This powerful technique involves fitting the entire experimental PXRD profile with a calculated profile based on a structural model, which includes lattice parameters, atomic positions, and instrumental factors.
For a complex structure like 2-methylaziridinium picrate, Rietveld analysis could be employed to refine the crystal structure if only a microcrystalline powder is available. The method can determine lattice parameters with high precision and provide insights into site occupancy and preferred orientation of the crystallites. While less precise than SCXRD for determining the positions of light atoms like hydrogen, it is an invaluable tool for structural analysis when single crystals are not forthcoming.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Probing Local Environments
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a solid material. springernature.comnih.gov Unlike X-ray diffraction, which averages over the entire crystal, ssNMR is highly sensitive to the local atomic-level structure and can distinguish between chemically similar but crystallographically distinct sites.
Multi-Nuclear Solid-State NMR for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)
By utilizing multiple nuclei, a comprehensive picture of the molecular structure and intermolecular interactions in 2-methylaziridinium picrate can be assembled. High-resolution spectra are typically obtained using techniques like Magic-Angle Spinning (MAS). nih.gov
¹³C ssNMR: The ¹³C spectrum would provide distinct signals for each unique carbon atom in the 2-methylaziridinium cation and the picrate anion. nih.gov The chemical shifts of the aromatic carbons in the picrate ring would be sensitive to the electronic effects of the nitro groups and the formation of hydrogen bonds. The carbons of the aziridine ring and the methyl group would also provide characteristic resonances. The number of distinct signals can confirm the number of molecules in the asymmetric unit cell.
¹⁵N ssNMR: This technique is particularly informative for this compound, as it contains four nitrogen atoms in unique chemical environments (the aziridinium (B1262131) cation and three nitro groups). nih.gov The ¹⁵N chemical shifts are highly sensitive to the local electronic structure and hydrogen bonding. researchgate.net For example, the ¹⁵N resonance of the N-H group in the cation would be significantly different from the resonances of the -NO₂ groups, and the shifts of the nitro groups themselves could differ based on their involvement in hydrogen bonding. nih.gov
¹H ssNMR: While ¹H spectra in solids are often broad, advanced techniques can provide high-resolution data. ¹H ssNMR is exceptionally useful for probing hydrogen bonds, as the chemical shift of the proton involved (e.g., the N-H proton) is highly dependent on the strength and geometry of the N-H···O interaction.
Table 2: Representative Chemical Shifts in Multi-Nuclear ssNMR for 2-Methylaziridine;2,4,6-trinitrophenol
| Nucleus | Functional Group | Illustrative Chemical Shift (ppm) | Information Gained |
|---|---|---|---|
| ¹³C | Picrate Aromatic C-O | 160 - 165 | Probes phenolate environment |
| ¹³C | Picrate Aromatic C-NO₂ | 145 - 155 | Electronic effect of nitro groups |
| ¹³C | Aziridine Ring CH | 35 - 45 | Cation ring structure |
| ¹⁵N | Aziridinium Cation (N-H) | -250 to -280 | Cationic environment, hydrogen bonding participation |
| ¹⁵N | Nitro Group (-NO₂) | -10 to -30 | Anionic environment, distinguishes non-equivalent groups |
Note: Chemical shifts are illustrative and referenced to standard compounds.
Dynamic NMR Studies for Molecular Motion and Exchange Processes
Solid materials are not static; molecules can undergo various motions, such as rotations of subgroups (e.g., methyl groups) or whole-molecule reorientations. Dynamic NMR spectroscopy can probe these motions by measuring how they affect NMR parameters over a range of temperatures.
For 2-methylaziridinium picrate, potential dynamic processes include the rotation of the methyl group on the aziridine ring and the rotation or libration of the nitro groups on the picrate anion. By analyzing the NMR lineshapes as a function of temperature or by using specific two-dimensional exchange experiments, the rates and activation energies for these molecular motions can be determined. researchgate.net This information is crucial for understanding the physical properties and stability of the material.
Vibrational Spectroscopy Methodologies for Hydrogen Bonding Network Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the chemical environment of functional groups and the nature of intermolecular forces, particularly hydrogen bonding.
The formation of the 2-methylaziridinium picrate salt involves a proton transfer, which leads to dramatic and characteristic changes in the IR spectrum compared to the spectra of the neutral starting materials. The analysis focuses on the disappearance of bands from the reactants and the appearance of new bands corresponding to the ionic products. nih.gov
The most significant change is the disappearance of the broad O-H stretching band of picric acid (typically found around 3100 cm⁻¹) and the appearance of a new series of broad, strong absorption bands associated with the N-H⁺ group of the 2-methylaziridinium cation. researchgate.netresearchgate.net These N-H⁺ stretching vibrations (νN-H⁺) are typically located in the 2400-3200 cm⁻¹ region. Their broadness is a hallmark of strong hydrogen bonding between the N-H⁺ group and the oxygen atoms of the picrate anion. spectroscopyonline.com
Further spectral fingerprints confirming salt formation and hydrogen bonding include:
N-H⁺ Bending: The appearance of a band around 1560-1620 cm⁻¹ is attributable to the N-H⁺ bending vibration (δN-H⁺). researchgate.net
Nitro Group Vibrations: The picrate anion features two strong bands for the nitro groups: the asymmetric stretching (νasNO₂) and symmetric stretching (νsNO₂). In the picrate anion, these typically appear near 1520-1560 cm⁻¹ and 1330-1350 cm⁻¹, respectively. Their exact positions are sensitive to the hydrogen bonding environment.
C-O Stretching: The C-O stretching vibration of the phenolate group in the picrate anion appears as a strong band, often near 1260-1280 cm⁻¹. Its position shifts from the C-O-H vibration in neutral picric acid.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H⁺ Stretching (νN-H⁺) | 2400 - 3200 (Broad) | Confirms protonation of the aziridine nitrogen; broadening indicates strong H-bonding. researchgate.netanalyzetest.com |
| N-H⁺ Bending (δN-H⁺) | 1560 - 1620 | Characteristic of secondary amine salts. researchgate.net |
| NO₂ Asymmetric Stretching (νasNO₂) | 1520 - 1560 | Vibration of the nitro groups on the picrate anion. bohrium.com |
| NO₂ Symmetric Stretching (νsNO₂) | 1330 - 1350 | Vibration of the nitro groups on the picrate anion. bohrium.com |
| C-O⁻ Phenolate Stretching (νC-O⁻) | 1260 - 1280 | Indicates deprotonation of the picric acid hydroxyl group. researchgate.net |
Raman spectroscopy is complementary to IR spectroscopy, as it relies on changes in polarizability during a vibration. nih.gov It is particularly effective for studying the symmetric vibrations of non-polar groups and for analyzing low-frequency modes associated with the crystal lattice.
For 2-methylaziridinium picrate, key features in the Raman spectrum would include:
Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro groups (νsNO₂) typically gives a very strong and sharp peak in the Raman spectrum around 1340 cm⁻¹, which is a characteristic signature of the picrate anion.
Aromatic Ring Modes: Vibrations of the aromatic ring, such as the ring breathing mode, appear as sharp bands that can be sensitive to the electronic and structural environment.
Lattice Dynamics (Phonon Modes): In the far-infrared or low-frequency Raman region (typically below 200 cm⁻¹), a series of peaks corresponding to lattice vibrations (phonons) can be observed. aps.orgaps.org These modes arise from the collective motions (translations and rotations) of the entire 2-methylaziridinium cations and picrate anions within the crystal lattice. arxiv.org The frequencies of these phonon modes are directly related to the strength of the intermolecular forces (ionic and hydrogen bonds) and the crystal packing arrangement. Studying the temperature dependence of these modes can reveal information about phase transitions and lattice dynamics. aps.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H⁺ Stretching (νN-H⁺) | 2400 - 3200 | Often weak in Raman, confirms protonation. |
| Aromatic C-H Stretching | 3050 - 3150 | Vibrations of the picrate ring protons. |
| NO₂ Symmetric Stretching (νsNO₂) | ~1340 | Typically the most intense peak in the spectrum; characteristic of picrate. lookchem.com |
| Aromatic Ring Breathing | ~1000 | Collective vibration of the picrate ring. |
| Lattice (Phonon) Modes | < 200 | Provide information on crystal packing and intermolecular forces. aps.orgaps.org |
To achieve an unambiguous assignment of the numerous vibrational modes in the IR and Raman spectra of 2-methylaziridinium picrate, experimental data is often interpreted with the aid of computational analysis, primarily using Density Functional Theory (DFT). nih.gov This approach provides a powerful link between the observed spectrum and the molecular structure. nih.gov
The computational process involves:
Geometry Optimization: A model of the 2-methylaziridinium picrate ion pair is constructed, and its geometry is optimized to find the lowest energy conformation. This calculation inherently provides information on bond lengths, bond angles, and the geometry of the hydrogen bonds.
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. mdpi.comyoutube.com This yields a set of theoretical vibrational frequencies and their corresponding intensities for both IR and Raman spectra.
Scaling and Assignment: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net By visualizing the atomic motions associated with each calculated frequency, a definitive assignment can be made for each experimental peak.
This computational approach is invaluable for distinguishing between complex overlapping modes, confirming the nature of hydrogen bonding, and providing a more profound understanding of the molecule's dynamic behavior. nih.gov
Electronic Spectroscopy and Charge Transfer Dynamics Investigations
The interaction between the electron-donating 2-methylaziridine and the strongly electron-accepting picric acid results in the formation of a charge-transfer (CT) complex. nih.govresearchgate.netnih.gov This phenomenon is readily studied using UV-Visible (UV-Vis) spectroscopy. While neutral picric acid solutions are pale yellow, its salts with amines are often intensely colored (yellow, orange, or red), which is a direct consequence of a new electronic transition. researchgate.net
The UV-Vis spectrum of the 2-methylaziridinium picrate complex is characterized by the appearance of a new, broad, and intense absorption band that is absent in the spectra of the individual components. nih.gov This band is the charge-transfer band. It arises from the excitation of an electron from a high-energy molecular orbital, which is primarily located on the electron-rich donor component (the picrate phenolate system), to a low-energy unoccupied molecular orbital, which is located on the electron-deficient acceptor component (the nitrated aromatic ring). csbsju.edu
This transition can be described as: D-A + hν → D⁺-A⁻ (where D is the donor, A is the acceptor, and hν is the energy of the absorbed photon)
The energy (and thus, the wavelength) of the CT band is a sensitive indicator of the strength of the donor-acceptor interaction. researchgate.net For amine-picrate complexes, this band is typically observed in the 350-450 nm range. nih.govresearchgate.net The high intensity (large molar extinction coefficient, ε) of CT bands is because they are electronically allowed transitions, in contrast to the much weaker, forbidden d-d transitions seen in many transition metal complexes. libretexts.org
| Transition Type | Typical λmax (nm) | Description |
|---|---|---|
| π → π* | < 350 | Electronic transitions within the aromatic π-system of the picrate anion. |
| Charge Transfer (CT) | 350 - 450 | Broad, intense band arising from electron transfer from the donor (picrate phenolate) to the acceptor (nitroaromatic system). nih.govresearchgate.net Responsible for the compound's intense color. |
Time-Resolved Spectroscopic Approaches to Photoinduced Processes and Charge Transfer
The interaction of light with the this compound salt can induce a variety of photophysical and photochemical processes, primarily revolving around the charge-transfer (CT) nature of the complex. The picrate anion is a well-known electron acceptor, and upon photoexcitation, an electron can be transferred from the 2-methylaziridinium cation (the donor) to the picrate moiety. wikipedia.org Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are instrumental in monitoring these ultrafast events. mdpi.comrsc.org
Upon excitation with a femtosecond laser pulse, the charge-transfer complex is promoted to an excited state. The subsequent dynamics, including electron transfer, solvent relaxation, and intersystem crossing, can be tracked by probing the transient absorption of the sample with a delayed, broadband light pulse. dmphotonics.comyoutube.com The evolution of the transient spectra provides information on the lifetimes of various excited states and the formation of new species, such as radical ions.
A hypothetical study of this compound in a polar solvent like acetonitrile (B52724) might reveal the following dynamics:
Initial Excitation: Excitation into the charge-transfer band of the complex would lead to the instantaneous formation of an excited state, characterized by a transient absorption signal.
Ultrafast Charge Separation: Within hundreds of femtoseconds, the excited state would likely decay through charge separation, forming the 2-methylaziridinium radical and the picrate radical anion. This process would be observed as a decay of the initial excited-state absorption and the rise of new absorption bands corresponding to the radical ions. rsc.org
Solvent Relaxation: The newly formed ion pair would be stabilized by the reorientation of solvent molecules, leading to a spectral shift of the transient absorption bands on a picosecond timescale. chemspider.com
Charge Recombination: The charge-separated state would eventually decay through charge recombination, returning to the ground state. This process can occur on timescales ranging from picoseconds to nanoseconds, depending on the solvent and the electronic coupling between the radical ions.
A representative dataset from a hypothetical femtosecond transient absorption experiment is presented in the table below.
| Time Delay (ps) | Transient Absorption Wavelength (nm) | Assignment | Observed Dynamics |
|---|---|---|---|
| 0.1 | 550 | Excited State Absorption (S1) | Instantaneous rise |
| 0.5 | 480 | Picrate Radical Anion | Rise corresponding to S1 decay |
| 10 | 490 | Solvent-Relaxed Picrate Radical Anion | Spectral shift from 480 nm |
| 500 | - | Ground State Bleach Recovery | Decay of all transient signals |
Mass Spectrometric Methodologies for Structural Confirmation and Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful tool for the structural confirmation of the this compound salt and for the identification of potential reaction intermediates. mdpi.com Electrospray ionization (ESI) is a particularly suitable soft ionization technique for analyzing this ionic compound, as it allows for the gentle transfer of the pre-formed ions from solution into the gas phase. nih.govlibretexts.org
In the positive ion mode ESI-MS spectrum, the protonated 2-methylaziridine cation, [C₃H₈N]⁺, would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm its elemental composition with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the [C₃H₈N]⁺ ion, would provide further structural information. The fragmentation of the 2-methylaziridinium cation is expected to proceed through characteristic pathways, such as the loss of small neutral molecules. chemguide.co.uklibretexts.orglibretexts.org
In the negative ion mode, the picrate anion, [C₆H₂N₃O₇]⁻, would be detected. nih.gov Its isotopic pattern and accurate mass would confirm its identity.
Mass spectrometry can also be employed to identify reaction intermediates. For instance, if the 2-methylaziridine ring were to undergo nucleophilic attack, the resulting adducts could be detected by ESI-MS. The ability to couple liquid chromatography with mass spectrometry (LC-MS) would allow for the separation of different species in a reaction mixture before their detection, providing a powerful method for monitoring reaction progress and identifying transient intermediates.
A summary of the expected mass spectrometric data for this compound is provided in the table below.
| Ion | Formula | Calculated m/z | MS Mode | Expected Fragmentation (MS/MS) |
|---|---|---|---|---|
| 2-Methylaziridinium | [C₃H₈N]⁺ | 58.0651 | Positive | Loss of H₂, CH₃, C₂H₄ |
| Picrate | [C₆H₂N₃O₇]⁻ | 228.9895 | Negative | Loss of NO, NO₂ |
Supramolecular Chemistry and Crystal Engineering of Aziridine Picrate Systems
Design Principles for Hydrogen Bonding Architectures in Organic Salts
Hydrogen bonding is a primary driving force in the assembly of organic salts, providing directionality and stability to the crystal lattice. nih.govfigshare.com In aziridine-picrate systems, the protonated aziridinium (B1262131) cation acts as a hydrogen bond donor, while the picrate (B76445) anion, with its multiple oxygen atoms, serves as an effective acceptor.
The crystal structures of organic salts are often dominated by N-H···O and C-H···O hydrogen bonds. In analogous systems like 2-methylpyridinium picrate, the protonated nitrogen of the cation forms strong, charge-assisted hydrogen bonds with the oxygen atoms of the picrate anion. nih.gov Specifically, bifurcated N-H···(O,O) hydrogen bonds, where the N-H group interacts with two oxygen atoms simultaneously, are observed, leading to the formation of specific graph-set motifs, such as R¹₂(6). nih.gov These motifs create robust cation-anion pairs, which then assemble into a larger three-dimensional network.
| Interaction Type | Donor | Acceptor | Typical Motif |
| Strong Hydrogen Bond | N-H (from aziridinium) | O (from picrate) | R¹₂(6) |
| Weak Hydrogen Bond | C-H (from aziridinium) | O (from picrate) | Forms 3D network |
The presence of a methyl group on the aziridine (B145994) ring introduces both steric and electronic effects that can influence the crystal packing. Sterically, the methyl group can direct the approach of the picrate anion, favoring certain hydrogen bonding geometries over others. This can lead to specific packing arrangements and can be a tool in crystal engineering to control the supramolecular architecture. In the case of 2-methylanilinium picrate, substitutions on the aniline (B41778) ring have been shown to exert a pivotal influence on the construction of the supramolecular structure. nih.gov
Electronically, the methyl group is weakly electron-donating, which can subtly influence the acidity of the N-H proton and the ability of the C-H groups to act as hydrogen bond donors. While a minor effect, in the competitive environment of crystal formation, such subtle influences can be decisive in determining the final crystal form.
Pi-Pi Stacking Interactions and Charge Transfer Complexation in Crystal Lattices
The picrate anion, with its electron-deficient aromatic ring due to the presence of three nitro groups, is well-known to participate in π-π stacking interactions and form charge-transfer complexes. researchgate.netnih.gov
In the crystal lattice of picrate salts, π-π stacking can occur between adjacent picrate anions or between the picrate anion and an aromatic cation. nih.govnih.gov In the case of 2-methylaziridinium picrate, while the cation itself is not aromatic, the potential for π-π stacking between the picrate rings remains a significant factor in the crystal packing. In the analogous 2-methylpyridinium picrate, weak aromatic π–π stacking is observed between the 2-methylpyridinium rings, and very weak stacking occurs between inversion-related pairs of picrate anions. nih.gov The inter-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å. nih.govnih.gov
The degree of orbital overlap between the stacked rings is crucial. A perfect face-to-face stacking is often less favorable than a slipped or offset stacking arrangement, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. nih.gov The dihedral angle between the planes of the cation and anion rings can also indicate the nature of the interaction; large dihedral angles, such as those greater than 80°, suggest that π-bonding between the aromatic rings of the anion and cation is not a primary contributing factor to the product's formation. nih.gov
The interaction between the electron-donating 2-methylaziridine (B133172) moiety and the electron-accepting picrate moiety can lead to the formation of a charge-transfer complex, often evidenced by a distinct color. The efficiency of charge transfer in the solid state is influenced by several factors:
Donor-Acceptor Strength: The inherent electron-donating ability of the aziridine and the electron-accepting strength of the picrate are primary determinants.
Molecular Packing: The relative orientation and distance between the donor and acceptor molecules in the crystal lattice are critical. Efficient charge transfer requires close proximity and favorable orbital overlap.
Solvent Effects: The polarity of the solvent used during crystallization can influence the formation constant of the charge-transfer complex and, consequently, its presence and nature in the final crystal structure. nih.gov
Spectroscopic studies on charge-transfer complexes of picric acid with various donors indicate that the interaction is often due to π-π* transitions. nih.gov The formation of these complexes is often associated with proton migration from the acceptor (picric acid) to the donor (2-methylaziridine), followed by intramolecular hydrogen bonding. nih.gov
Polymorphism and Crystal Growth Control Methodologies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. Different polymorphs can exhibit distinct physical properties, and controlling their formation is a key aspect of crystal engineering. The existence of a second triclinic polymorph of 2-methylpyridinium picrate highlights the potential for polymorphism in this class of compounds. nih.gov The two polymorphs, while having nearly identical unit-cell lengths, display different inter-axial angles and distinct packing arrangements. nih.gov
Methodologies for controlling crystal growth and isolating specific polymorphs include:
Solvent Selection: The choice of solvent can significantly impact nucleation and growth kinetics, favoring the formation of a particular polymorph.
Temperature Control: The temperature of crystallization can be a critical factor in determining the polymorphic outcome. Slow evaporation at a constant temperature is a common technique for obtaining high-quality single crystals. ijpcbs.com
Use of Additives: The presence of impurities or specifically designed additives can inhibit or promote the growth of certain crystal faces, thereby influencing the crystal habit and potentially the polymorphic form. nih.gov
Control of Supersaturation: The rate at which supersaturation is achieved can influence whether the system kinetically traps a metastable polymorph or allows for the formation of the thermodynamically most stable form.
By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorphic form of 2-methylaziridine;2,4,6-trinitrophenol, thereby controlling its material properties.
Investigation of Different Crystalline Forms and Their Interconversion
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study in crystal engineering. While specific studies on the polymorphic behavior of 2-methylaziridinium picrate are not extensively documented in publicly available literature, the phenomenon is well-established in closely related picrate salts of other nitrogen-containing heterocyclic compounds, such as 2-methylpyridinium picrate. nih.govnih.gov These analogous systems provide a strong basis for understanding the potential crystalline diversity of 2-methylaziridinium picrate.
For instance, 2-methylpyridinium picrate has been shown to crystallize in at least two different triclinic polymorphs. nih.gov Although both forms crystallize in the same P-1 space group and have nearly identical unit-cell lengths, their inter-axial angles are notably different, leading to distinct crystal packing arrangements. nih.govnih.gov In one polymorph, the cations and anions form alternating layers, while the other displays a chequerboard-like arrangement. nih.gov
Interconversion between polymorphs can be triggered by external stimuli such as temperature, pressure, or exposure to different solvent environments. This process involves the reorganization of the crystal lattice from a less stable (metastable) form to a more stable one.
Table 1: Crystallographic Data for Two Polymorphs of the Analogous Compound 2-Methylpyridinium Picrate
| Parameter | Polymorph I | Polymorph II |
| Formula | C₆H₈N⁺·C₆H₂N₃O₇⁻ | C₆H₈N⁺·C₆H₂N₃O₇⁻ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.1524 (4) | 8.1363 (5) |
| b (Å) | 11.8809 (6) | 11.8681 (7) |
| c (Å) | 14.6377 (9) | 14.6542 (9) |
| α (°) | 102.077 (3) | 77.897 (3) |
| β (°) | 90.001 (3) | 89.988 (3) |
| γ (°) | 100.692 (3) | 79.259 (3) |
| Volume (ų) | 1361.21 (13) | 1360.55 (14) |
Data sourced from studies on 2-methylpyridinium picrate, presented here as an illustrative example for the potential polymorphism in aziridine-picrate systems. nih.gov
Controlled Crystallization Techniques for Targeted Polymorphs
The ability to selectively crystallize a desired polymorph is a key objective in crystal engineering. Control over the crystallization process can be achieved by carefully manipulating various experimental parameters, including the choice of solvent, rate of cooling or evaporation, temperature, and degree of supersaturation.
Studies on polymorphic systems, such as S(+)clopidogrel-picrate, demonstrate that the choice of solvent is a powerful tool for polymorph selection. mdpi.com In this system, two different pseudopolymorphs (crystal forms containing solvent molecules) were obtained using distinct solvent conditions. mdpi.com
Form 1 , an ethanol (B145695) solvate, was prepared by slow evaporation from a 98% ethanol solution. mdpi.com
Form 2 , a non-solvated form, was obtained by slow evaporation from a methanol (B129727)/n-pentanol mixture. mdpi.com
This illustrates a common principle: different solvents can interact with the solute molecules in unique ways, promoting different nucleation pathways and stabilizing different packing arrangements. For a system like 2-methylaziridinium picrate, screening a variety of solvents with different polarities, hydrogen-bonding capabilities, and boiling points would be a primary strategy for discovering and isolating potential polymorphs. Techniques such as slow solvent evaporation, cooling crystallization, and anti-solvent addition could be systematically employed to map out the crystallization landscape and identify the conditions that favor the formation of a specific crystalline form.
Cocrystallization Strategies and Multicomponent Systems with Aziridine Picrates
Beyond polymorphism, the principles of crystal engineering can be extended to create multicomponent crystalline solids, or cocrystals. In the context of aziridine picrates, which are themselves ionic salts, this involves forming an ionic cocrystal . An ionic cocrystal consists of the ionic salt (e.g., 2-methylaziridinium picrate) and a neutral molecular component, known as a co-former, integrated within the same crystal lattice in a defined stoichiometric ratio. nih.gov
The formation of such systems relies on establishing robust and predictable non-covalent interactions between the ionic components and the neutral co-former. This strategy allows for the modification of the crystal structure and, consequently, the physicochemical properties of the material, without altering the chemical identity of the primary components.
Incorporating Co-formers to Modify Supramolecular Synthons
The design of cocrystals is centered around the concept of supramolecular synthons—structural units within a crystal that are formed by known and reliable intermolecular interactions. ias.ac.inscilit.com In the 2-methylaziridinium picrate salt, the primary synthon is the charge-assisted N⁺-H···O⁻ hydrogen bond between the cation and the picrate anion.
By introducing a neutral co-former with appropriate functional groups (e.g., carboxylic acids, amides, alcohols), it is possible to create new, more complex synthons. These co-formers can compete with or complement the existing interactions, leading to different supramolecular architectures.
Supramolecular Heterosynthons: When the co-former interacts with the ionic components, it forms supramolecular heterosynthons (synthons formed between different functional groups). For example, a co-former with a carboxylic acid group could interact with the picrate anion via O-H···O hydrogen bonds or with the aziridinium cation's ring C-H groups. An amide co-former could similarly act as a hydrogen bond donor and acceptor, linking multiple ionic pairs together. The selection of a co-former is guided by its ability to form robust hydrogen bonds with complementary functional groups present on the cation or anion. nih.gov
Liquid-Assisted Grinding and Slurry Methods for Cocrystal Formation
While traditional cocrystal formation relies on solution crystallization, mechanochemical methods like liquid-assisted grinding (LAG) and slurry crystallization have emerged as efficient and often more environmentally friendly alternatives. nih.govnih.gov
Liquid-Assisted Grinding (LAG): This technique, also known as solvent-drop grinding, involves grinding the solid reactants (the aziridine picrate salt and the co-former) together with a small, catalytic amount of a liquid. researchgate.netnih.gov The liquid phase facilitates the reaction by enhancing molecular mobility and enabling the dissolution and re-precipitation of the components into the more stable cocrystal form. researchgate.net LAG is a powerful tool for rapidly screening potential co-formers and identifying conditions for cocrystal formation. nih.gov
Slurry Methods: In slurry crystallization, the solid components are stirred in a solvent in which they are sparingly soluble. nih.govnih.gov The system eventually reaches a thermodynamic equilibrium where the most stable solid phase—ideally the cocrystal—is present. Slurry methods are particularly effective for producing high-purity, thermodynamically stable cocrystal phases and can be used for larger-scale preparation. nih.gov Comparative studies have shown that slurrying can be more successful than LAG in producing pure cocrystal phases free of starting materials. nih.gov
Both LAG and slurry methods would be highly applicable for exploring and producing ionic cocrystals of 2-methylaziridinium picrate. The choice of the liquid for LAG or the solvent for the slurry is crucial, as it can influence the reaction kinetics and even the polymorphic outcome of the resulting cocrystal. mit.edu
Reaction Chemistry and Chemical Transformations Involving 2 Methylaziridine;2,4,6 Trinitrophenol
Ring-Opening Reaction Mechanisms of the Aziridine (B145994) Moiety in Salt Contexts
In the salt 2-methylaziridine (B133172);2,4,6-trinitrophenol, the aziridine nitrogen is protonated, forming a reactive aziridinium (B1262131) ion. This inherent activation of the aziridine ring makes it a prime substrate for ring-opening reactions. The high degree of ring strain and the presence of a positive charge on the nitrogen atom facilitate nucleophilic attack at the ring carbons.
The 2-methylaziridinium cation readily undergoes ring-opening reactions with a wide variety of nucleophiles. The mechanism is typically a bimolecular nucleophilic substitution (SN2) process, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond.
Common nucleophiles that can be employed for this transformation include:
Halides: Chloride, bromide, and iodide ions can act as effective nucleophiles.
Oxygen Nucleophiles: Alcohols, water, and carboxylates can open the aziridinium ring to form amino ethers, amino alcohols, and amino esters, respectively.
Nitrogen Nucleophiles: Amines and azides are also capable of attacking the aziridinium ring, leading to the formation of diamines and azido amines.
Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organocuprates, can be used to form new carbon-carbon bonds. nih.gov
Sulfur Nucleophiles: Thiols and other sulfur-containing compounds can also serve as nucleophiles.
The general mechanism for the nucleophilic ring-opening of the 2-methylaziridinium cation is depicted below:
Scheme 1: General Nucleophilic Ring-Opening of 2-Methylaziridinium
H
|
H3C-C---C-H₂ + Nu⁻ ---> Nu-CH(CH₃)-CH₂-NH₂ or H₃C-CH(NH₂)-CH₂-Nu
\ /
N⁺
/ \
H H
Where Nu⁻ represents a generic nucleophile.
The ring-opening of the 2-methylaziridinium cation can, in principle, yield two different regioisomers, resulting from the nucleophilic attack at either the substituted (C2) or the unsubstituted (C3) carbon atom. The regioselectivity of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. rsc.orgfrontiersin.org
Generally, under neutral or basic conditions, the reaction tends to follow an SN2 mechanism, and the nucleophile preferentially attacks the less sterically hindered carbon atom (C3). However, in acidic conditions, which is the case for the 2-methylaziridinium picrate (B76445) salt, the reaction can have more SN1 character. This can lead to a preferential attack at the more substituted carbon (C2) due to the greater stabilization of the partial positive charge that develops in the transition state.
The stereochemistry of the ring-opening reaction is also a critical aspect. For SN2 reactions, the attack of the nucleophile occurs from the backside, resulting in an inversion of the stereochemistry at the carbon atom being attacked. Therefore, if a chiral 2-methylaziridinium cation is used, the ring-opening reaction can proceed with a high degree of stereospecificity, yielding a single enantiomer of the product. rsc.org
Interactive Data Table: Regioselectivity in the Ring-Opening of 2-Methylaziridine Derivatives
| Nucleophile | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Reference |
| Indoles | Au(I) catalysis | Attack at C3 | Attack at C2 | researchgate.net |
| Alcohols | Lewis Acid (Cu(OTf)₂) | Attack at C2 | - | iitk.ac.in |
| Grignard Reagents | CuI | Attack at C3 | - | nih.gov |
| [¹⁸F]Fluoride | Basic conditions | Attack at C2 | Attack at C3 | nih.gov |
The use of catalysts, particularly Lewis acids, can significantly influence the rate and selectivity of the aziridinium ring-opening reaction. acs.orgacs.orgthieme-connect.com Lewis acids can coordinate to the nitrogen atom of the aziridinium ion, further increasing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net This activation can allow for the use of weaker nucleophiles and can also enhance the regioselectivity of the reaction. iitk.ac.in
Commonly used Lewis acids for this purpose include:
Boron trifluoride (BF₃)
Zinc triflate (Zn(OTf)₂)
Scandium triflate (Sc(OTf)₃) acs.orgacs.org
Copper(II) triflate (Cu(OTf)₂) iitk.ac.in
The choice of Lewis acid can have a profound impact on the outcome of the reaction. For example, some Lewis acids may favor attack at the more substituted carbon by stabilizing the developing positive charge, while others may promote attack at the less hindered position. researchgate.net The catalytic system can be tailored to achieve the desired regioselectivity for a specific synthetic application.
Transformation Pathways of the Picrate Anion
The picrate anion, (O₂N)₃C₆H₂O⁻, is the conjugate base of picric acid and is known for its stability, which is attributed to the extensive delocalization of the negative charge across the aromatic ring and the three electron-withdrawing nitro groups. nih.gov
The picrate anion is intensely yellow and is generally stable under normal conditions. wikipedia.org Many of its salts are, however, explosive, particularly those with heavy metals. wikipedia.orgalchetron.comquirkyscience.com Ammonium picrate is a known explosive. wikipedia.orgsmolecule.com The stability of picrate salts is a significant consideration in their handling and storage. The anion itself can participate in complexation with metal cations.
The picrate anion is relatively unreactive towards many chemical reagents due to its high stability. It is resistant to oxidation and is not easily protonated in aqueous solutions due to the very low pKa of its conjugate acid, picric acid (pKa ≈ 0.38). smolecule.com However, it can be converted back to picric acid by treatment with a strong acid. smolecule.com
The three nitro groups on the picrate anion are the primary sites of its chemical reactivity. These electron-withdrawing groups are responsible for the acidity of picric acid and the stability of the picrate anion. While the nitro groups themselves are generally unreactive in the anion, they can undergo reduction under specific conditions.
The reduction of nitroaromatic compounds can proceed through a series of intermediates, including nitroso, hydroxylamino, and amino derivatives. The one-electron reduction of a nitroaromatic compound leads to the formation of a nitro radical anion. nih.gov These radical anions can be involved in further electron transfer reactions. researchgate.net
In the context of biodegradation, the nitro groups of picric acid can be enzymatically reduced and eliminated as nitrite ions. nih.gov This process involves the formation of Meisenheimer complexes as intermediates. nih.gov While these reactions are typically observed under specific biological or harsh chemical conditions, they illustrate the potential for the transformation of the nitro groups of the picrate anion.
Photochemical and Radiolytic Transformation Studies
The interaction of 2-methylaziridine;2,4,6-trinitrophenol with electromagnetic and ionizing radiation is expected to initiate degradation primarily through transformations involving the electron-deficient aromatic ring of the picrate anion.
The picrate anion is the primary chromophore in the salt and is responsible for its characteristic yellow color. wikipedia.org Upon absorption of light, particularly in the UV and visible spectrum, the molecule is promoted to an excited state, rendering it susceptible to various photochemical reactions.
Studies on 2,4,6-trinitrophenol in aqueous solutions indicate that its phototransformation can lead to the formation of several by-products. The primary degradation pathway often involves photohydrolysis, where the nitro groups are substituted. researchgate.net In aqueous environments, potential by-products can include nitrophenols with fewer nitro groups, such as 2,6-dinitrophenol, as well as benzoquinone and nitrohydroquinone. researchgate.net The reaction mechanism can be complex, involving the formation of nitrite and nitrate ions as the nitro groups are cleaved from the aromatic ring. researchgate.net
For the salt this compound, the light-induced reaction would likely proceed through similar pathways involving the picrate anion. The 2-methylaziridinium cation is not expected to be the primary light-absorbing species but could be involved in secondary reactions with photochemically generated radicals or other reactive intermediates.
Ionizing radiation, such as gamma rays or electron beams, possesses sufficient energy to eject electrons from molecules, leading to the formation of positive ions and free radicals. nih.gov This process initiates a cascade of chemical reactions that result in the degradation of the material.
The degradation of this compound under ionizing radiation would involve several stages:
Physical Stage: Incident radiation causes the ionization of the molecules, creating positive ions (AB⁺) and free electrons (e⁻). The energy required for this is typically 10-15 eV for most organic molecules. nih.gov
Physicochemical Stage: The ejected electrons can be recaptured by the positive ions, leading to the formation of highly excited molecules (AB*). These excited molecules have sufficient energy to break chemical bonds, which are typically in the range of 3-4 eV, resulting in the formation of uncharged free radicals (A• and B•). nih.gov
Chemical Stage: The generated free radicals are highly reactive and undergo further reactions, leading to the ultimate degradation products.
For this specific salt, both the picrate anion and the 2-methylaziridinium cation would be subject to radiolysis. Research on the γ-radiolysis of potassium picrate has determined an activation energy of 45.8 kJ/mol for the process, indicating the susceptibility of the picrate ion to this form of degradation. iaea.org The primary reactions would involve the cleavage of the C-NO₂ bonds and the breakdown of the aromatic ring. The 2-methylaziridine ring is also expected to cleave, forming smaller radical fragments.
Thermal Decomposition Mechanisms and Energetics (focus on intrinsic mechanistic pathways, not bulk properties)
The thermal decomposition of amine picrates is a subject of interest due to their energetic nature. researchgate.net The process is typically an intramolecular redox reaction, where the nitro groups of the picrate anion act as the oxidizing agent and the hydrocarbon framework of both the picrate and the cation serve as the fuel. wikipedia.org
Detailed kinetic and thermodynamic parameters for the thermal decomposition of this compound are not available in the surveyed literature. However, the general mechanism for amine picrates suggests that a crucial initial step is proton transfer from the cation (2-methylaziridinium) back to the picrate anion, forming neutral 2-methylaziridine and picric acid. researchgate.net This step is influenced by the hydrogen bonding network in the crystal structure. researchgate.net
While specific values are not available for this compound, the table below presents typical parameters for related energetic materials to provide context.
Table 1: Illustrative Kinetic Parameters of Decomposition for Related Compounds This table is for illustrative purposes only, as data for this compound is not available.
| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature Range (°C) | Reference Context |
|---|---|---|---|---|
| Potassium Picrate (Radiolysis) | 45.8 | Not Reported | 110-200 | Activation energy for gamma-radiolysis, not thermal decomposition. iaea.org |
| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | ~250-300 | ~10¹⁹ - 10²⁰ | > 350 | A very stable nitroaromatic explosive. scholaris.caresearchgate.net |
| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 150 - 170 | ~10¹⁵ - 10¹⁷ | 250 - 300 | A melt-castable nitroaromatic explosive. nih.gov |
The decomposition of the picrate moiety is the primary source of oxidizing power. The initial steps involve the cleavage of the C-NO₂ bonds. The decomposition of the aromatic ring and the 2-methylaziridine cation provides the fuel. The expected final gaseous products are highly stable molecules, which is a common feature of the decomposition of energetic materials. wikipedia.org
The primary gaseous products from the complete decomposition would include:
Nitrogen (N₂): Formed from the reduction of the nitro groups.
Carbon Dioxide (CO₂): The primary product from the oxidation of the carbon backbone.
Water (H₂O): Formed from the hydrogen atoms present in both the cation and anion.
Carbon Monoxide (CO): May be formed, particularly under conditions of incomplete oxidation.
Nitrogen Oxides (NOx): Various oxides of nitrogen can be formed as intermediate or final products depending on the reaction conditions. ilo.org
The decomposition of the 2-methylaziridine portion would contribute to the pool of C, H, and N atoms, likely breaking down into smaller fragments before complete oxidation to the final gaseous products.
Strategic Application Concepts of Aziridine Picrate Chemistry in Advanced Materials Science
Exploration of Charge Transfer States in Organic Optoelectronics Concepts
The formation of a charge-transfer (CT) complex between 2-methylaziridine (B133172) and 2,4,6-trinitrophenol (picric acid) results in the creation of 2-methylaziridinium picrate (B76445), a donor-acceptor system with potential applications in organic optoelectronics. In this complex, the nitrogen-containing aziridine (B145994) ring acts as the electron donor (D), while the electron-deficient picrate molecule serves as the electron acceptor (A). The interaction involves the transfer of a proton from the phenolic hydroxyl group of picric acid to the nitrogen atom of the 2-methylaziridine ring, forming an ion pair. This is followed by a charge-transfer interaction from the aziridinium (B1262131) cation to the picrate anion.
Principles for Modulating Charge Transfer for Light-Emitting or Conductive Systems
The modulation of charge transfer in donor-acceptor systems like 2-methylaziridinium picrate is crucial for their application in light-emitting or conductive materials. The extent of charge transfer in the ground state and the energy of the charge-transfer band in the absorption spectrum are key parameters that can be tuned.
One of the primary principles for modulating charge transfer is the variation of the electron-donating and electron-accepting strengths of the constituent molecules. For the donor, the electron-donating capacity of the aziridine ring can be modified by substituting the methyl group with other alkyl groups or functional moieties. For the acceptor, modifications to the picric acid structure, such as altering the number and position of nitro groups, would significantly impact its electron affinity.
The solvent polarity also plays a critical role in modulating charge transfer. In polar solvents, the charge-transfer complex is more likely to exist as a solvent-separated ion pair, which can influence the energy of the charge-transfer transition. Spectroscopic studies on similar donor-acceptor complexes have shown a dependence of the charge-transfer band on the solvent environment. For instance, the UV-Vis absorption spectra of charge-transfer complexes of various nitrogen-containing donors with picric acid exhibit strong bands corresponding to the CT interactions. scienceasia.org
The following interactive table presents typical spectroscopic data for analogous amine-picrate charge-transfer complexes, which can be used to infer the expected properties of the 2-methylaziridinium picrate system.
| Donor Compound | Acceptor | Solvent | Charge-Transfer Band (λ_max, nm) | Reference |
| Triethylamine | Picric Acid | Methanol (B129727) | 250, 525 | scienceasia.org |
| Hydrazine | Picric Acid | Methanol | 245, 353, 415 | scienceasia.org |
| Pyridine | Picric Acid | Methanol | 235, 363 | scienceasia.org |
| 2,2'-bipyridine | Picric Acid | Chloroform | Not specified | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Theoretical Design of Donor-Acceptor Systems
The theoretical design of donor-acceptor systems based on 2-methylaziridine and 2,4,6-trinitrophenol involves computational studies to predict their electronic and optical properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the geometry, electronic structure, and absorption spectra of such charge-transfer complexes.
A key aspect of the theoretical design is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical donor-acceptor complex, the HOMO is predominantly localized on the donor moiety (2-methylaziridine), while the LUMO is mainly centered on the acceptor (picrate). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the energy of the charge-transfer transition and, consequently, the color and potential optoelectronic applications of the material.
Theoretical calculations can be employed to predict how chemical modifications to the donor and acceptor molecules will affect the HOMO-LUMO gap and the charge-transfer characteristics. For example, the introduction of electron-donating groups on the aziridine ring would raise the HOMO energy level, while the addition of further electron-withdrawing groups to the picrate moiety would lower the LUMO energy level. Both modifications would lead to a smaller HOMO-LUMO gap and a red-shift in the charge-transfer absorption band.
The following table summarizes key quantum chemical parameters that are typically calculated for donor-acceptor complexes and are relevant to the design of 2-methylaziridinium picrate-based systems.
| Parameter | Description | Significance for Optoelectronics |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Determines the energy of the lowest electronic excitation and influences the color and conductivity of the material. |
| Chemical Potential (μ) | A measure of the escaping tendency of an electron from the system. | Indicates the charge-transfer direction in a chemical reaction. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability and a larger HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electron-accepting capability. |
This table provides an overview of important parameters in the theoretical design of donor-acceptor systems.
Controlled Release Mechanism Studies (Conceptual, non-pharmaceutical focus)
The principles of supramolecular chemistry can be conceptually applied to the 2-methylaziridinium picrate system to design materials with controlled release capabilities for non-pharmaceutical applications, such as in sensors or responsive coatings.
Principles of Encapsulation and Release Kinetics from Supramolecular Structures
The formation of the 2-methylaziridinium picrate salt involves strong intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions can lead to the self-assembly of these molecules into well-defined supramolecular structures, such as crystalline lattices or aggregates in solution. jocpr.com These structures can potentially encapsulate other small molecules or ions within their framework.
The principles of encapsulation in such a system would rely on the formation of voids or channels within the supramolecular assembly of the aziridinium picrate. The size and shape of these cavities would be determined by the specific packing of the donor-acceptor complexes. The guest molecule to be encapsulated would need to have a complementary size and shape to fit within these voids and may also engage in non-covalent interactions with the host framework, further stabilizing the encapsulated state.
The release kinetics of the encapsulated guest would be governed by the stability of the supramolecular structure and the nature of the interactions between the host and the guest. The release could occur through a diffusion-controlled mechanism, where the guest molecule gradually escapes from the host structure. The rate of diffusion would depend on the porosity of the supramolecular assembly and the strength of the host-guest interactions. Alternatively, release could be triggered by a stimulus that disrupts the supramolecular structure, leading to a more rapid release of the guest.
Environmental Triggered Release Concepts
The supramolecular structure of 2-methylaziridinium picrate could be designed to be responsive to specific environmental triggers, allowing for the controlled release of an encapsulated species.
One potential trigger is a change in pH. The aziridinium ion has a pKa associated with its protonated nitrogen. A significant increase in the pH of the surrounding medium could lead to the deprotonation of the aziridinium cation, disrupting the ionic interaction with the picrate anion. This would alter the intermolecular forces driving the self-assembly, potentially leading to the disassembly of the supramolecular structure and the release of any encapsulated guest. This concept is analogous to pH-triggered release from polymethacrylate (B1205211) microparticles, which release their payload at acidic pH. nih.gov
Another environmental trigger could be temperature. Changes in temperature can affect the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking. An increase in temperature could provide sufficient thermal energy to overcome these interactions, leading to a phase transition or dissolution of the supramolecular assembly and subsequent release of the guest. The aggregation of some self-assembled nanofibers into a rigid gel at higher temperatures due to enhanced hydrophobic interactions is a related phenomenon. rsc.org
Light could also be a potential trigger. If either the aziridine or picrate moiety is modified to be photosensitive, irradiation with light of a specific wavelength could induce a conformational change or a chemical reaction that disrupts the supramolecular packing. This would lead to the release of the encapsulated molecule.
The following table outlines conceptual environmental triggers and their potential effects on a supramolecular assembly of 2-methylaziridinium picrate.
| Trigger | Mechanism of Action | Potential Outcome |
| pH Change (Increase) | Deprotonation of the aziridinium cation, disrupting the ionic donor-acceptor interaction. | Disassembly of the supramolecular structure and release of encapsulated guest. |
| Temperature Change (Increase) | Increased thermal energy overcomes non-covalent interactions (hydrogen bonding, π-π stacking). | Phase transition or dissolution of the assembly, leading to guest release. |
| Light | Photo-induced isomerization or reaction of a modified donor or acceptor. | Disruption of molecular packing and subsequent release of the encapsulated species. |
| Solvent Polarity Change | Alteration of the solvation of the ion pair, affecting the stability of the supramolecular assembly. | Swelling, dissolution, or reorganization of the structure, potentially leading to guest release. |
This table presents conceptual triggers for controlled release from a hypothetical 2-methylaziridinium picrate-based supramolecular system.
Future Research Directions and Unexplored Avenues in 2 Methylaziridine;2,4,6 Trinitrophenol Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of amine picrates involves a straightforward acid-base reaction. However, future research should focus on developing more sustainable and efficient methodologies for the preparation of 2-Methylaziridine (B133172);2,4,6-trinitrophenol, as well as its precursors.
The salt formation step itself could be optimized using emerging technologies. For instance, continuous flow reactors could allow for precise control over stoichiometry and temperature, potentially leading to higher purity and yield while minimizing reaction time.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Flow Chemistry | Continuous reaction of 2-methylaziridine and picric acid in a microreactor. nih.gov | Enhanced safety, precise process control, scalability, improved heat and mass transfer. | Optimization of reactor design and reaction conditions (flow rate, temperature, concentration). |
| Solvent-Free Synthesis | Mechanochemical synthesis via grinding or ball-milling of the two solid precursors. | Elimination of solvent waste, potential for novel polymorphic forms, high reaction efficiency. | Controlling reaction energetics and ensuring complete conversion. |
| Biocatalysis | Enzymatic synthesis of the chiral 2-methylaziridine precursor. nih.gov | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of suitable enzymes for aziridine (B145994) synthesis. |
Advanced Mechanistic Investigations Employing Integrated Experimental and Computational Approaches
A significant gap in the current knowledge is the lack of detailed mechanistic understanding of the formation and reactivity of 2-Methylaziridine;2,4,6-trinitrophenol. The protonation of the aziridine nitrogen by picric acid activates the strained ring, making the aziridinium (B1262131) ion susceptible to nucleophilic attack and ring-opening. nih.gov The regioselectivity and stereochemistry of such reactions are of fundamental interest.
Future research should employ a synergistic approach combining experimental and computational methods to elucidate these mechanisms. acs.org
Experimental Studies: Kinetic analyses of the ring-opening reaction with various nucleophiles can be performed using techniques like stopped-flow spectroscopy. In-situ monitoring via NMR and IR spectroscopy can help identify and characterize reaction intermediates. Isotope labeling studies can further clarify bond-breaking and bond-forming steps.
Computational Studies: Density Functional Theory (DFT) and ab initio calculations can be used to model the reaction pathways. acs.orgresearchgate.net These studies can map out the potential energy surfaces for ring-opening, determine the structures of transition states, and predict the regiochemical outcomes of nucleophilic attack on the unsymmetrical 2-methylaziridinium cation. researchgate.net Combining theoretical predictions with experimental validation will provide a comprehensive picture of the compound's reactivity. acs.orgresearchgate.net
Exploration of Chiral Derivatives and Their Stereo-Controlled Synthesis
2-Methylaziridine is the smallest chiral aziridine, existing as (R) and (S) enantiomers. wikipedia.org This chirality is a crucial feature that remains largely unexploited in the context of its picrate (B76445) salt. The synthesis of optically pure compounds is a significant challenge and a goal of modern organic chemistry. benthamdirect.com
Future work should focus on the stereo-controlled synthesis of enantiomerically pure (R)- and (S)-2-Methylaziridine;2,4,6-trinitrophenol. This can be achieved by starting with optically pure (R)- or (S)-2-methylaziridine, which can be synthesized from chiral precursors like (S)-(+)-1-amino-2-propanol. chemicalbook.com A key research avenue would be to investigate whether the salt formation and subsequent reactions proceed with retention or inversion of stereochemistry. researchgate.net
Furthermore, the potential applications of these chiral salts are vast and unexplored. They could serve as:
Chiral Catalysts: The aziridinium moiety could act as a chiral directing group in asymmetric transformations. benthamdirect.com
Resolving Agents: The crystalline nature of picrate salts could be exploited for the classical resolution of racemic mixtures of other compounds.
Chiral Building Blocks: The ring-opening of the enantiopure aziridinium salt with various nucleophiles would provide access to a wide range of valuable, optically active nitrogen-containing molecules in a highly stereocontrolled manner. acs.orgmetu.edu.tr
Integration with Emerging Technologies in Chemical Synthesis and Characterization
The advancement of chemical research is intrinsically linked to the adoption of new technologies. The study of this compound would benefit immensely from the integration of emerging technological platforms.
Automated Synthesis: High-throughput experimentation and automated synthesis platforms could be used to rapidly screen a wide range of reaction conditions for both the synthesis of the salt and its subsequent ring-opening reactions. This would accelerate the discovery of optimal protocols and new reactivity.
Continuous Flow Chemistry: As mentioned for synthesis, flow reactors also offer a powerful tool for studying reaction kinetics and mechanisms under precisely controlled conditions, which is particularly valuable when dealing with potentially unstable intermediates. nih.gov
Advanced Spectroscopic and Crystallographic Techniques: The detailed structural characterization of the salt and its reaction products is paramount. Advanced techniques such as solid-state NMR, 2D NMR spectroscopy, and single-crystal X-ray diffraction will be essential. For instance, X-ray crystallography can provide definitive proof of the supramolecular architecture and the absolute stereochemistry of chiral derivatives.
Computational Exploration of Novel Reactivity and Supramolecular Architectures
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound before embarking on extensive experimental work. acs.orgnih.gov
Future computational studies should explore:
Novel Reactivity: Quantum mechanical calculations can be used to predict novel reaction pathways that may not be intuitive. This could include exploring pericyclic reactions, rearrangements, or cycloadditions involving the aziridinium ring. nih.gov
Supramolecular Architectures: Picrate salts are well-known for their ability to form complex and ordered structures through a network of hydrogen bonds, π-π stacking, and other non-covalent interactions. researchgate.netresearchgate.netdntb.gov.ua Computational modeling can predict the most stable crystalline packing arrangements and supramolecular synthons for this compound. This is crucial for crystal engineering and the design of new materials with specific solid-state properties. These studies could draw on existing analyses of picrate salts with other organic cations to guide the investigation. researchgate.netresearchgate.net
By pursuing these integrated and forward-looking research avenues, the scientific community can fully elucidate the fundamental chemistry and unlock the synthetic potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
